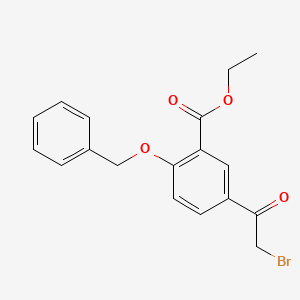
Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromoacetyl group and a phenylmethoxy group attached to a benzoate core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate typically involves the esterification of 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The phenylmethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, thioethers, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate involves its interaction with various molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenylmethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate can be compared with similar compounds such as:
Ethyl 5-(2-chloroacetyl)-2-(phenylmethoxy)benzoate: Similar structure but with a chloroacetyl group instead of a bromoacetyl group. The bromoacetyl group is generally more reactive in nucleophilic substitution reactions.
Ethyl 5-(2-bromoacetyl)-2-(methoxy)benzoate: Similar structure but with a methoxy group instead of a phenylmethoxy group. The phenylmethoxy group provides additional steric hindrance and electronic effects.
Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoic acid: The carboxylic acid analog of the compound. The ester group in this compound makes it more lipophilic and potentially more bioavailable.
Properties
CAS No. |
56443-71-1 |
|---|---|
Molecular Formula |
C18H17BrO4 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
ethyl 5-(2-bromoacetyl)-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H17BrO4/c1-2-22-18(21)15-10-14(16(20)11-19)8-9-17(15)23-12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3 |
InChI Key |
FCHBGPAUYQMKKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















